2,6-dichloro-9-ethyl-9H-purine
CAS No.: 190655-14-2
Cat. No.: VC5794527
Molecular Formula: C7H6Cl2N4
Molecular Weight: 217.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190655-14-2 |
|---|---|
| Molecular Formula | C7H6Cl2N4 |
| Molecular Weight | 217.05 |
| IUPAC Name | 2,6-dichloro-9-ethylpurine |
| Standard InChI | InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3 |
| Standard InChI Key | PRESUDAFHFFHLT-UHFFFAOYSA-N |
| SMILES | CCN1C=NC2=C1N=C(N=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2,6-Dichloro-9-ethyl-9H-purine belongs to the purine family, a class of heterocyclic aromatic organic compounds integral to nucleic acids and coenzymes. Its molecular formula is C₇H₆Cl₂N₄, with a molecular weight of 217.06 g/mol . The IUPAC name, 2,6-dichloro-9-ethylpurine, reflects its substitution pattern: two chlorine atoms at the 2 and 6 positions and an ethyl group at the 9 position of the purine ring .
Key Structural Features:
-
Purine Core: A bicyclic structure comprising fused pyrimidine and imidazole rings.
-
Substituents:
-
Chlorine atoms at C2 and C6, enhancing electrophilic reactivity.
-
Ethyl group at N9, influencing solubility and steric effects.
-
The compound’s InChIKey (PRESUDAFHFFHLT-UHFFFAOYSA-N) and SMILES notation (CCN1C=NC2=C1N=C(N=C2Cl)Cl) provide unambiguous representations of its connectivity and stereochemistry .
Predicted Physicochemical Properties:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,6-dichloro-9-ethyl-9H-purine typically begins with 2,6-dichloropurine as the starting material. A representative procedure involves alkylation with iodoethane under basic conditions :
Reaction Conditions:
-
Starting Material: 2,6-Dichloropurine (10.58 mmol)
-
Reagents: Sodium carbonate (21.16 mmol), iodoethane (10.58 mmol)
-
Solvent: Acetone (45 mL)
-
Temperature: Reflux (≈56°C)
-
Time: 20 minutes (pre-reflux) + 5 hours (post-alkylation)
Procedure:
-
Base Activation: Sodium carbonate deprotonates the purine at N9, generating a nucleophilic site.
-
Alkylation: Iodoethane reacts with the deprotonated purine, forming the 9-ethyl derivative.
-
Workup: The mixture is concentrated and purified via silica gel chromatography, yielding 82% 2,6-dichloro-9-ethyl-9H-purine and 87% 2,6-dichloro-7-ethyl-7H-purine (regioisomer) .
Challenges and Optimizations:
-
Regioselectivity: The reaction produces a mixture of N9 and N7 alkylated products, necessitating chromatographic separation.
-
Scale-Up: Industrial adaptations prioritize cost-effective solvents and catalysts while maintaining high yields.
Physical and Chemical Properties
Solubility and Stability
2,6-Dichloro-9-ethyl-9H-purine exhibits limited solubility in polar solvents like water but dissolves readily in DMF and DMSO. Its stability under ambient conditions is moderate, though prolonged exposure to moisture or light may degrade the compound.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
2,6-Dichloro-9-ethyl-9H-purine is primarily employed as a precursor for substituted purines. For example, it undergoes nucleophilic aromatic substitution at the C2 and C6 positions to yield analogs with tailored biological activities :
Example Derivative:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume